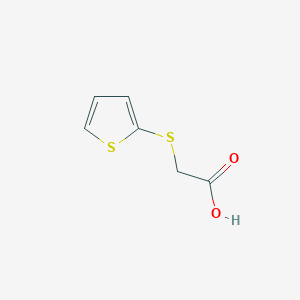

2-(Thiophen-2-ylthio)acetic acid

Übersicht

Beschreibung

2-(Thiophen-2-ylthio)acetic acid is an organic compound with the molecular formula C6H6O2S2 It is characterized by the presence of a thiophene ring attached to a thioacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-ylthio)acetic acid typically involves the reaction of thiophene with thioacetic acid under specific conditions. One common method includes the use of thiophene as a starting material, which reacts with formaldehyde and hydrochloric acid to produce 2-chloromethyl thiophene. This intermediate then reacts with trimethylsilyl cyanide to form 2-thiophene acetonitrile, which is subsequently hydrolyzed under alkaline conditions to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis process is optimized for higher yields and cost-effectiveness. The use of recyclable solvents and safer reagents, such as trimethylsilyl cyanide instead of sodium cyanide, enhances the safety and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Thiophen-2-ylthio)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Antibiotic Synthesis

One of the primary applications of 2-(thiophen-2-ylthio)acetic acid is in the synthesis of broad-spectrum antibiotics. It serves as an intermediate for various cephalosporin antibiotics, such as cefoxitin and cefaloridine. Recent studies have identified new derivatives that enhance antibacterial activity against resistant strains .

Anti-inflammatory Agents

Research has indicated that this compound can be developed into mPGES-1 inhibitors, which are promising candidates for treating inflammatory diseases. These inhibitors work by blocking the enzyme responsible for producing prostaglandins, thereby reducing inflammation .

Cardiovascular Drugs

The compound has also been explored for its potential use in cardiovascular medications. Its derivatives exhibit properties that may help in managing conditions like hypertension and hyperlipidemia .

Pesticide Development

In agriculture, this compound is utilized in the formulation of pesticides and herbicides. Its derivatives have shown effectiveness against various pests while being less harmful to beneficial insects .

Dyes and Pigments

The compound is also employed in the dye industry for synthesizing intermediates used in producing yellow, red, and violet dyes suitable for coloring synthetic fibers like polyester and polyacrylonitrile .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Medicinal Chemistry | Antibiotic synthesis (e.g., cephalosporins) | Broad-spectrum activity against resistant bacteria |

| Anti-inflammatory agents | Potential mPGES-1 inhibitors | |

| Cardiovascular drugs | Management of hypertension and hyperlipidemia | |

| Agricultural Sciences | Pesticides | Effective against pests with minimal environmental impact |

| Dyes and pigments | Used in coloring synthetic fibers |

Case Studies

- Antibiotic Development : A study published in Frontiers in Chemistry highlighted the development of this compound-based lead compounds as potential mPGES-1 inhibitors. The research demonstrated enhanced anti-inflammatory effects compared to existing treatments .

- Pesticide Formulation : Research conducted on agricultural applications found that formulations containing this compound exhibited significant efficacy against common agricultural pests while maintaining safety for non-target species .

- Industrial Production Methods : A patent describes an innovative synthesis method that emphasizes low-cost production and high purity of this compound, making it suitable for large-scale industrial applications .

Wirkmechanismus

The mechanism of action of 2-(Thiophen-2-ylthio)acetic acid involves its interaction with various molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the thioacetic acid moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- Thiophene-2-carboxylic acid

- 2-Thiophenemethanol

- 2-Thiophenemethylamine

Comparison: 2-(Thiophen-2-ylthio)acetic acid is unique due to the presence of both a thiophene ring and a thioacetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these functional groups .

Biologische Aktivität

2-(Thiophen-2-ylthio)acetic acid (CAS Number: 7342-42-9) is an organic compound characterized by a thiophene ring and a thioacetic acid moiety. This unique structure allows it to participate in various biochemical interactions, making it a subject of interest in pharmacological research. Its potential biological activities include anti-inflammatory, anticancer, and antimicrobial properties.

Target Enzymes

The primary target of this compound is the glutathione-dependent enzyme microsomal prostaglandin E synthase-1 (mPGES-1). Inhibition of mPGES-1 reduces the biosynthesis of prostaglandin E2 (PGE2), which is often elevated in inflammatory conditions, tumors, and neurodegenerative diseases such as Alzheimer's disease .

Cellular Effects

In vitro studies have shown that this compound induces cell cycle arrest in the G0/G1 phase and promotes apoptosis in cancer cell lines like A549. This effect is dose-dependent, with lower concentrations exhibiting anti-inflammatory and analgesic properties without significant toxicity .

The compound demonstrates significant interactions with various enzymes and proteins, influencing their activity. Notably, it has been identified as a potential inhibitor of mPGES-1, impacting inflammatory responses and cancer progression .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative activity of this compound against several human cancer cell lines. For instance, compounds derived from this acid have shown selective inhibitory activity against mPGES-1 in the low micromolar range. The most promising derivatives exhibited IC50 values comparable to established anticancer agents like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | Low micromolar | mPGES-1 inhibition |

| Doxorubicin | MCF7 | 0.5 - 5 | DNA intercalation |

Anti-inflammatory Effects

In animal models, the compound has shown anti-inflammatory effects at varying dosages. Lower doses resulted in significant reductions in inflammatory markers without notable toxicity, indicating its therapeutic potential in treating inflammatory diseases .

Study on Cancer Cell Lines

A study focused on the effects of this compound on A549 lung cancer cells demonstrated that treatment led to increased subG0/G1 fractions over time, suggesting enhanced apoptosis. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting mPGES-1 .

Anti-microbial Properties

Another area of investigation involved assessing the antimicrobial properties of this compound. Preliminary results indicated that it exhibits antibacterial activity against biofilm-forming pathogens, making it a candidate for treating chronic infections where biofilm resistance is a concern .

Eigenschaften

IUPAC Name |

2-thiophen-2-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S2/c7-5(8)4-10-6-2-1-3-9-6/h1-3H,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTPHFGZGZOZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50994142 | |

| Record name | [(Thiophen-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-42-9 | |

| Record name | 2-(2-Thienylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7342-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7342-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(Thiophen-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.